2,2'-Dichlorobenzil 2,2'-Dichlorobenzil
Brand Name: Vulcanchem
CAS No.: 21854-95-5
VCID: VC21320279
InChI: InChI=1S/C14H8Cl2O2/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16/h1-8H
SMILES: C1=CC=C(C(=C1)C(=O)C(=O)C2=CC=CC=C2Cl)Cl
Molecular Formula: C14H8Cl2O2
Molecular Weight: 279.1 g/mol

2,2'-Dichlorobenzil

CAS No.: 21854-95-5

Cat. No.: VC21320279

Molecular Formula: C14H8Cl2O2

Molecular Weight: 279.1 g/mol

* For research use only. Not for human or veterinary use.

2,2'-Dichlorobenzil - 21854-95-5

Specification

CAS No. 21854-95-5
Molecular Formula C14H8Cl2O2
Molecular Weight 279.1 g/mol
IUPAC Name 1,2-bis(2-chlorophenyl)ethane-1,2-dione
Standard InChI InChI=1S/C14H8Cl2O2/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16/h1-8H
Standard InChI Key VOSNNSVWVJFJCR-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)C(=O)C2=CC=CC=C2Cl)Cl
Canonical SMILES C1=CC=C(C(=C1)C(=O)C(=O)C2=CC=CC=C2Cl)Cl

Introduction

Chemical Structure and Properties

2,2'-Dichlorobenzil is an aromatic α-diketone with the molecular formula C₁₄H₈Cl₂O₂. The compound features two adjacent carbonyl groups connecting two 2-chlorophenyl rings, creating a distinctive structural arrangement.

Basic Identification Parameters

ParameterValue
IUPAC Name1,2-bis(2-chlorophenyl)ethane-1,2-dione
CAS Number21854-95-5
Molecular FormulaC₁₄H₈Cl₂O₂
Molecular Weight279.12 g/mol
MDL NumberMFCD00018263
InChI KeyVOSNNSVWVJFJCR-UHFFFAOYSA-N
PubChem CID89076

This compound is also known by several synonyms including 1,2-Bis(2-chlorophenyl)-1,2-ethanedione, 2,2'-Dichlorodibenzoyl, and bis(2-chlorophenyl)-ethanedion, reflecting its structural configuration and chemical nature .

Physical and Chemical Properties

2,2'-Dichlorobenzil exhibits specific physical characteristics that are important for its identification and handling:

PropertyValue
Physical StateSolid (crystals or powder)
ColorYellow
Melting Point132-136°C (literature)
Boiling Point426.9±30.0°C (Predicted)
Density1.366±0.06 g/cm³ (Predicted)
Purity (Commercial)≥98.0%

The compound is characterized by its distinctive yellow color and crystalline appearance, with a well-defined melting point range .

Synthesis and Preparation Methods

The synthesis of 2,2'-Dichlorobenzil typically follows established organic chemistry routes with specific reagents and conditions.

Standard Synthetic Route

The primary synthesis method involves the oxidation of 2,2'-dichlorobenzoin, which itself is prepared from 2-chlorobenzaldehyde through a benzoin condensation reaction. This multi-step process requires:

  • Preparation of 2,2'-dichlorobenzoin from 2-chlorobenzaldehyde

  • Oxidation of the benzoin to form the corresponding benzil

According to research by Nithya G. et al., the specific synthesis procedure involves:

"The compound 2,2'-dichloro benzil is prepared from two moles of 2-chloro benzaldehyde with ethanol in the presence of a catalyst KCN. The 2,2'-dichloro benzoin is obtained after refluxing and subjected to steam distillation for 1 hour. The crude 2,2'-dichloro benzoin obtained is then refluxed with con. HNO₃ for 1 hour."

This process typically yields 2,2'-dichlorobenzil with a melting point of approximately 80.3°C in its crude form, which can be further purified to achieve the standard melting point range of 132-136°C .

Spectroscopic Characteristics

Spectroscopic data provides crucial information for the identification and structural confirmation of 2,2'-dichlorobenzil.

Spectral Properties

Research by Jaya Mukherjee et al. revealed important spectroscopic characteristics of 2,2'-dichlorobenzil compared to the parent compound benzil:

"From flash photolysis data of benzil and 2,2'-dichlorobenzil, the role of conformeric triplets in the formation of hydrogen adduct radicals has been discussed. The planar relaxed triplet absorbing at 470nm is less efficient in forming a hydrogen adduct radical as compared to its puckered conformeric partner."

Additionally, their research demonstrated that:

"Absorptions of radicals and radical anions of 2,2'-dichlorobenzil appear at 355nm and 460nm respectively. These are blue-shifted as compared to those of the parent compound benzil appearing at 370nm and 540nm, respectively. This blue-shift has been discussed in terms of steric hindrance due to ortho-substitution."

These findings highlight the unique photochemical behavior of 2,2'-dichlorobenzil, particularly the influence of chlorine atoms at the ortho positions on its spectroscopic properties and reactivity.

Applications and Research Significance

2,2'-Dichlorobenzil has important applications in both synthetic chemistry and biological research.

Synthetic Applications

The compound serves as a key intermediate in organic synthesis, particularly for the preparation of:

  • Substituted benzils and analogs with biological properties

  • Heterocyclic compounds

  • Advanced materials for photochemistry applications

Biological and Pharmacological Significance

Research indicates that 2,2'-dichlorobenzil and related compounds exhibit notable biological activities. According to molecular docking studies conducted by Nithya G. et al.:

"Molecular docking revealed all the synthesized molecules showed good binding energy toward the target protein... It was observed that the most active compound of the series, i.e., compound (3) was predicted to be most active too. The other compounds like (1), (2) and (4) having significant antibacterial activity are also found to have good docking activity."

SupplierPackage SizePricePurityReference Date
Sigma-Aldrich (India)5g₹10,305.497%2022-06-14
Fisher Scientific5g$158.51≥98%2025-03-11
Fisher Scientific25g$489.41≥98%2025-03-11
Thermo Scientific5g€76.0898+%2025-04-08
Thermo Scientific25g€311.5598+%2025-04-08
Thermo Scientific25g$227.6598+%2025-01-01

This pricing information indicates that 2,2'-dichlorobenzil is a specialty chemical with relatively high market value, reflecting its importance in research and specialized applications .

Research Developments and Future Directions

Recent research has explored the photochemical properties and potential applications of 2,2'-dichlorobenzil in various fields.

Photochemical Studies

The investigation by Mukherjee et al. on triplets, hydrogen adduct radicals, and radical anions of 2,2'-dichlorobenzil reveals interesting conformational effects on its photochemical behavior:

"In figure 2, benzil and 2,2'-dichlorobenzil in a rigid glassy matrix of isopropanol having green phosphorescence show triplet-triplet absorption peaks."

This research demonstrates that the ortho-chloro substitution significantly influences the compound's excited state properties and radical formation pathways, which could be exploited in photochemical applications.

Polymorphic Behavior

Studies indicate that 2,2'-dichlorobenzil exhibits polymorphism, as noted by Nithya G. et al.:

"Compounds (3) 2'chloro-4-methoxy-3-nitro benzil and (4) 2,2'-dichloro benzyl were found to exhibit polymorphism by XRD and thermal studies. CCDC 879851 and 915833 contain the supplementary crystallographic data for polymorphic behavior of compound (4) 2,2'-dichloro-benzil respectively."

This polymorphic behavior is significant for understanding the solid-state properties of the compound and could influence its applications in materials science and crystallography.

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